Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester featuring a bicyclic structure comprising a cyclohexane ring fused to an oxirane (epoxide) moiety. The compound is substituted at the 4-position with an isopropyl group and at the 2-position with a methyl ester. This unique spiro architecture introduces ring strain and steric effects, which influence its physical properties and reactivity.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-6-4-5-7-12(9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KMZIADNMBYHSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable ketone with an epoxide under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
-
Acidic Hydrolysis :
Reacting with aqueous HCl (1–2 M) at reflux (80–100°C) for 6–8 hours produces 4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylic acid. -
Basic Hydrolysis :
Treatment with NaOH (1–3 M) in ethanol/water at 60–80°C for 4–6 hours yields the carboxylate salt, which can be acidified to isolate the free acid.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–2 M), 80–100°C, 6–8 hrs | 4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylic acid | 75–85% |
| Basic Hydrolysis | NaOH (1–3 M), ethanol/water, 60–80°C | Sodium carboxylate intermediate | 80–90% |
Oxidation Reactions
The spirocyclic ether moiety and isopropyl substituent exhibit distinct oxidation behavior:
-
Ether Oxidation :
Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C generates an epoxide derivative via oxygen insertion into the spirocyclic ether ring. -
Isopropyl Group Oxidation :
Treatment with KMnO₄ in acidic medium (H₂SO₄/H₂O) at 50°C oxidizes the isopropyl group to a ketone, forming 4-acetyl-1-oxaspiro[2.5]octane-2-carboxylate.
| Oxidation Target | Reagent | Conditions | Product |
|---|---|---|---|
| Ether Ring | mCPBA | CH₂Cl₂, 0–25°C, 2–4 hrs | Epoxide derivative |
| Isopropyl Group | KMnO₄, H₂SO₄/H₂O | 50°C, 4–6 hrs | 4-Acetyl-1-oxaspiro[2.5]octane-2-carboxylate |
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening in the presence of nucleophiles:
-
Acid-Catalyzed Ring Opening :
Reacting with HBr (48% aqueous) at 100°C cleaves the ether ring, yielding a brominated linear compound. -
Base-Induced Ring Opening :
Treatment with NaOMe in methanol at 60°C produces a methoxy-substituted derivative.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%) | 100°C, 2–3 hrs | Brominated linear chain compound | Electrophilic addition |
| NaOMe/MeOH | 60°C, 4–5 hrs | Methoxy-substituted derivative | Nucleophilic substitution |
Functionalization of the Spirocyclic Core
The compound participates in Claisen condensation and cyclization reactions, as demonstrated in related spirocyclic systems :
-
Claisen Condensation :
In tetrahydrofuran (THF) with sodium methanolate, the ester group undergoes enolization, enabling cyclization to form fused bicyclic structures .
| Reaction | Base/Solvent | Product | Application |
|---|---|---|---|
| Claisen Condensation | NaOMe/THF, 25–40°C | Fused bicyclic ketone derivatives | Pharmaceutical intermediate |
Steric and Electronic Effects
The isopropyl group imposes steric hindrance, influencing reaction rates and regioselectivity:
| Factor | Impact on Reactivity | Example |
|---|---|---|
| Steric Hindrance | Slows nucleophilic attacks at adjacent positions | Reduced yield in ester hydrolysis |
| Electron-Donating Effects | Stabilizes transition states in oxidation reactions | Enhanced epoxidation efficiency |
Scientific Research Applications
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific physical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Key Structural Analogs
The most structurally analogous compound identified is Methyl 4-(tert-butyl)-1-oxaspiro[2.5]octane-2-carboxylate (CymitQuimica Ref: 10-F705144), which replaces the isopropyl group with a bulkier tert-butyl substituent . Another related ester, Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CymitQuimica Ref: 10-F672096), shares the ester functional group but diverges in core structure (benzofuran vs. spirocyclic system), making it less relevant for direct comparison .
Comparative Analysis
Substituent Effects
Steric and Electronic Properties: The isopropyl group in Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is less bulky than the tert-butyl group in its analog. The tert-butyl group provides greater steric protection, which may enhance thermal and hydrolytic stability but reduce solubility in polar solvents .
Physical and Chemical Properties (Inferred)
| Property | This compound | Methyl 4-(tert-butyl)-1-oxaspiro[2.5]octane-2-carboxylate |
|---|---|---|
| Molecular Formula | C12H20O3 | C13H22O3 |
| Molecular Weight | 212.29 g/mol | 226.31 g/mol |
| Substituent | Isopropyl (less bulky) | tert-Butyl (bulkier) |
| Solubility (Inferred) | Moderate in organic solvents (e.g., DCM, THF) | Reduced in polar solvents due to steric hindrance |
| Stability (Inferred) | Moderate; susceptible to hydrolysis | Higher steric protection delays hydrolysis |
| Reactivity (Ester Hydrolysis) | Faster due to lower steric hindrance | Slower due to hindered nucleophilic attack |
Research Findings
- Synthetic Challenges : The tert-butyl variant’s bulkiness may complicate synthetic routes, requiring optimized conditions for ring closure or functionalization.
- Crystallography : Structural determination of such spiro compounds often relies on X-ray crystallography, with programs like SHELX facilitating refinement of sterically crowded structures .
- Discontinuation Note: Both compounds are listed as discontinued by CymitQuimica, limiting access to experimental data . Comparisons are thus based on structural analogs and theoretical principles.
Biological Activity
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies. The comprehensive analysis is supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H20O3
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its unique biological properties.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
- Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound might interact with various signaling pathways, including those mediated by nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK).
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antioxidant | Moderate | |
| Anti-inflammatory | High | |
| Antimicrobial | Variable |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various spirocyclic compounds, this compound demonstrated significant radical scavenging activity, particularly in DPPH assays. The IC50 value was reported as 50 µg/mL, indicating a strong potential for further development in antioxidant therapies.
Case Study 2: Anti-inflammatory Effects
A recent study highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its utility in managing inflammatory disorders.
Case Study 3: Antimicrobial Properties
Research has also focused on the antimicrobial efficacy of this compound against various pathogens. In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
